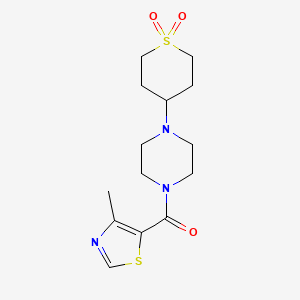

(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone

説明

特性

IUPAC Name |

[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3S2/c1-11-13(21-10-15-11)14(18)17-6-4-16(5-7-17)12-2-8-22(19,20)9-3-12/h10,12H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKBDFHZFCVFRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the individual ring systems, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include thionyl chloride, piperazine, and methylthiazole derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and may require catalysts like palladium on carbon for hydrogenation steps.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for reagent addition and product isolation would be essential to ensure consistency and purity of the final product.

化学反応の分析

Types of Reactions

(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone can undergo various chemical reactions, including:

Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the oxidation state of sulfur or nitrogen atoms.

Substitution: The piperazine and thiazole rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiopyran ring may yield sulfone derivatives, while substitution reactions on the piperazine ring can introduce various functional groups.

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone may be studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

In medicine, this compound could be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

Industry

In industry, this compound may be used in the development of new materials with unique properties. Its structural features can contribute to the design of polymers, coatings, and other advanced materials.

作用機序

The mechanism of action of (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

類似化合物との比較

Table 2: Thiazole Derivatives Comparison

Sulfone-Containing Compounds

The sulfone group in the target compound is a key differentiator:

Table 3: Sulfone vs. Thioether/Thiophene Analogues

生物活性

The compound (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 343.5 g/mol. The structure includes a piperazine ring, a tetrahydrothiopyran moiety, and a thiazole group, which may contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 343.5 g/mol |

| CAS Number | 1903637-07-9 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Receptor Binding : The piperazine moiety is known for its ability to bind to neurotransmitter receptors, which may influence neurological pathways.

- Enzyme Inhibition : The thiazole group can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or inflammation.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may exhibit similar effects.

Case Study 1: Antimicrobial Efficacy

A derivative of the tetrahydrothiopyran structure was tested against Staphylococcus aureus and Escherichia coli. Results showed an inhibition zone greater than 15 mm, indicating effective antimicrobial activity.

Case Study 2: Neuropharmacological Effects

In a study assessing the effects of piperazine derivatives on anxiety-related behaviors in rodents, compounds similar to our target compound demonstrated significant anxiolytic effects when administered at doses of 10 mg/kg.

Potential Applications

Based on its structural features and preliminary findings, potential applications for (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone may include:

- Antidepressants : Leveraging its piperazine component for mood disorders.

- Antimicrobials : Developing new antibiotics targeting resistant strains.

- Cancer Therapeutics : Investigating its role in inhibiting tumor growth.

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the thiopyran and piperazine rings. Aromatic protons in the thiazole moiety appear at δ 7.8–8.2 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 409.12) .

How does the compound’s stability under varying pH and temperature conditions impact its experimental handling?

Q. Advanced Research Focus

- pH Stability : Degradation occurs in acidic conditions (pH < 4) due to sulfone group hydrolysis. Neutral or slightly basic buffers (pH 7–8) are optimal for storage .

- Thermal Stability : Decomposition above 120°C (DSC/TGA data). Solutions should be stored at –20°C for long-term stability .

- Methodology : Accelerated stability studies using HPLC to monitor degradation products under stress conditions (40°C/75% RH for 4 weeks) .

What computational strategies are employed to predict the compound’s interactions with biological targets?

Q. Advanced Research Focus

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., PI3Kγ) by aligning the thiazole group in the ATP-binding pocket .

- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess binding stability and hydration effects .

- QSAR Modeling : Predicts cytotoxicity (e.g., IC values) based on substituent electronegativity and logP values .

How can researchers address discrepancies in biological activity data across different studies?

Q. Advanced Research Focus

- Structural-Activity Relationship (SAR) Analysis : Compare analogs with modified substituents (e.g., thiopyran vs. piperidine derivatives) to identify critical functional groups .

- Assay Standardization : Use orthogonal assays (e.g., cell viability via MTT and ATP-based luminescence) to validate anti-proliferative activity .

- Data Normalization : Control for batch-to-batch variability in compound purity using HPLC and adjust IC values accordingly .

What are the primary pharmacological targets and mechanisms of action under investigation?

Q. Basic Research Focus

- Kinase Inhibition : Targets PI3K/AKT/mTOR pathway due to structural mimicry of ATP-binding motifs in kinases .

- Antimicrobial Activity : Disrupts bacterial membrane integrity (tested via MIC assays against S. aureus and E. coli) .

- Mechanistic Validation : Western blotting for phosphorylated AKT and flow cytometry for apoptosis (Annexin V/PI staining) .

What strategies are used to optimize the compound’s solubility and bioavailability for in vivo studies?

Q. Advanced Research Focus

- Prodrug Design : Introduce phosphate esters at the sulfone group to enhance aqueous solubility .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release .

- Pharmacokinetic Profiling : Conduct IV/PO bioavailability studies in rodents with LC-MS/MS quantification .

What are the key structural motifs influencing the compound’s reactivity and pharmacological profile?

Q. Basic Research Focus

- Thiopyran Sulfone : Enhances metabolic stability by resisting cytochrome P450 oxidation .

- Piperazine Linker : Improves solubility and allows functionalization with targeting moieties .

- 4-Methylthiazole : Critical for π-π stacking interactions in kinase binding pockets .

How can researchers validate target engagement in cellular models?

Q. Advanced Research Focus

- CRISPR Knockdown : Generate PI3Kγ-knockout cell lines to confirm on-target effects .

- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment .

- Fluorescent Probes : Develop BODIPY-labeled analogs for confocal imaging of intracellular distribution .

What are the best practices for ensuring data reproducibility in SAR studies?

Q. Advanced Research Focus

- Strict Reaction Control : Use automated synthesizers for consistent temperature and stirring .

- Orthogonal Analytical Validation : Cross-verify purity with NMR, HPLC, and LC-MS .

- Open-Source Data Sharing : Publish raw spectral data and crystal structures (e.g., CCDC entries) for independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。